molecular formula C12H10N2O4S2 B1271518 ({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid CAS No. 433245-38-6

({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid

Cat. No.: B1271518
CAS No.: 433245-38-6
M. Wt: 310.4 g/mol
InChI Key: VLBSBHSNWOALSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid: is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a quinazoline core with carboxymethylthio and thioacetic acid functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid typically involves multi-step organic reactions. One common approach is the reaction of anthranilic acid derivatives with appropriate thiol-containing reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction rates and product yields .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the thiol groups are converted to disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex quinazoline derivatives, which are studied for their potential as pharmaceuticals and agrochemicals.

Biology: In biological research, ({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid is investigated for its potential to modulate biological pathways and its interactions with various biomolecules.

Medicine: The compound is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives .

Mechanism of Action

The mechanism of action of ({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of various biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    2-Aminothiazole: Studied for its anticancer potential.

    Quinoline-2,4-dione: Used in the synthesis of various heterocyclic compounds.

Uniqueness: ({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

2-[2-(carboxymethylsulfanyl)quinazolin-4-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S2/c15-9(16)5-19-11-7-3-1-2-4-8(7)13-12(14-11)20-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBSBHSNWOALSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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